

Addressing intestinal toxicity of OM-153 at high concentrations

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Compound of Interest

Compound Name: OM-153
Cat. No.: B10831408

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Technical Support Center: OM-153

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tankyrase inhibitor, **OM-153**. The information provided is intended to assist in addressing potential challenges, particularly concerning intestinal toxicity at high concentrations, and to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **OM-153**?

A1: **OM-153** is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that poly-ADP-ribosylate target proteins, marking them for degradation. A key target of tankyrases is AXIN, a crucial component of the β -catenin destruction complex. By inhibiting tankyrases, **OM-153** stabilizes AXIN, which in turn enhances the degradation of β -catenin. This leads to the downregulation of the WNT/ β -catenin signaling pathway.[2][3] **OM-153** has also been shown to inhibit YAP and MYC signaling pathways.[1]

Q2: What is the known intestinal toxicity profile of **OM-153** at high concentrations?

A2: High doses of **OM-153** have been associated with intestinal toxicity. In a 28-day repeated-dose mouse study, oral administration of 100 mg/kg twice daily resulted in body weight loss, intestinal damage, and tubular damage in the kidneys.[2][4][5][6] This toxicity is considered an on-target effect related to the inhibition of the WNT/ β -catenin pathway, which is vital for intestinal homeostasis and the proliferation of intestinal stem cells.[2][3]

Q3: Is there a therapeutic window for **OM-153** that avoids intestinal toxicity?

A3: Yes, a therapeutic window for **OM-153** has been established in preclinical mouse models.[4][6][7] While 100 mg/kg twice daily is toxic, mice treated with 10 mg/kg orally twice daily for 28 days showed an intact intestinal architecture and no significant atypical histopathological changes in other organs.[2][4][5][6] Antitumor efficacy in a colon carcinoma mouse model was observed at doses ranging from 0.33 to 10 mg/kg twice daily.[4][6][7]

Q4: What are the in vitro effects of **OM-153** on cancer cell lines?

A4: **OM-153** has demonstrated potent anti-proliferative effects in specific cancer cell lines. For example, in the APC-mutated colon cancer cell line COLO 320DM, **OM-153** decreased cell growth with a GI50 value of 10 nM and a GI25 value of 2.5 nM.[1] However, cell growth in the RKO colon cancer cell line was not significantly affected.[1]

Troubleshooting Guide

Issue 1: Unexpected In Vivo Toxicity (e.g., body weight loss, signs of distress) at theoretically "safe" doses (\leq 10 mg/kg).

Potential Cause	Suggested Action
Mouse Strain Variability	Different mouse strains can have varied sensitivities to drug toxicity. Confirm the strain used in your study and review literature for any known differences in intestinal biology or drug metabolism.
Formulation Issues	Improper formulation can lead to poor solubility, altered absorption, and unexpected toxicity. Ensure the vehicle is appropriate and well-tolerated. Refer to published studies for recommended formulation protocols.
Animal Health Status	Underlying health issues in the animal cohort can exacerbate drug toxicity. Ensure animals are healthy and free from infections before starting the experiment.
Dosing Accuracy	Inaccurate dosing can lead to unintentional administration of higher concentrations. Double-check all calculations and ensure proper calibration of dosing equipment.

Issue 2: High Variability in Experimental Results (In Vitro or In Vivo).

Potential Cause	Suggested Action
Inconsistent Cell Culture Conditions (In Vitro)	Variations in cell passage number, confluency, and media composition can alter cellular responses. Standardize all cell culture parameters.
Assay Timing and Technique (In Vitro)	Ensure consistent timing of compound addition, incubation periods, and reagent handling. For assays like the MTS assay, ensure complete solubilization of the formazan product.
Inconsistent Dosing Times (In Vivo)	For twice-daily dosing, maintain a consistent time interval between doses to ensure stable plasma concentrations.
Biological Variability (In Vivo)	Increase the number of animals per group to enhance statistical power and account for individual biological differences.

Issue 3: Difficulty Replicating Published Anti-Tumor Efficacy.

Potential Cause	Suggested Action
Tumor Model Differences	The anti-tumor efficacy of OM-153 is cell-line dependent. Ensure the tumor model you are using is sensitive to WNT/ β -catenin pathway inhibition (e.g., APC-mutated).
Sub-optimal Dosing Regimen	The dosing frequency and duration are critical. The published efficacious regimen is often twice daily. Ensure your dosing schedule aligns with established effective protocols.
Pharmacokinetic Differences	Factors such as diet and animal health can influence drug absorption and metabolism. Consider performing a pilot pharmacokinetic study to confirm drug exposure in your model.

Quantitative Data Summary

The following tables summarize key quantitative data for **OM-153** from preclinical studies.

Table 1: In Vitro Potency of **OM-153**

Assay	Target/Cell Line	IC50 / GI50	Reference
Tankyrase 1 (TNKS1) Inhibition	Biochemical Assay	13 nM	[1]
Tankyrase 2 (TNKS2) Inhibition	Biochemical Assay	2 nM	[1]
WNT/ β -catenin Signaling Reporter	HEK293 cells	0.63 nM	[1]
Cell Growth Inhibition	COLO 320DM cells	GI50: 10 nM	[1]
Cell Growth Inhibition	COLO 320DM cells	GI25: 2.5 nM	[1]

Table 2: In Vivo Dosing and Toxicity of **OM-153** in Mice

Dose	Regimen	Duration	Observed Effects	Reference
0.33 - 10 mg/kg	Oral, twice daily	34 days	Reduced WNT/ β -catenin signaling and tumor progression in COLO 320DM xenografts.	[1]
10 mg/kg	Oral, twice daily	28 days	Intact intestinal architecture, no atypical histopathological changes.	[2][4][5][6]
100 mg/kg	Oral, twice daily	28 days	Body weight loss, intestinal damage, tubular damage in the kidney.	[2][4][5][6]

Experimental Protocols

MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures.[8][9][10]

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Compound Addition: Treat cells with various concentrations of **OM-153** or vehicle control.
- Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
- MTS Reagent Addition: Add 20 μ L of MTS reagent to each well.
- Final Incubation: Incubate for 1-4 hours at 37°C.

- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Hematoxylin and Eosin (H&E) Staining of Mouse Intestine

This is a generalized protocol for H&E staining of paraffin-embedded intestinal tissue.[\[11\]](#)[\[12\]](#)
[\[13\]](#)

- Tissue Preparation: Fix intestinal tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 μ m sections and mount on slides.
- Deparaffinization and Rehydration:
 - Xylene: 2 changes, 5 minutes each.
 - 100% Ethanol: 2 changes, 3 minutes each.
 - 95% Ethanol: 2 minutes.
 - 70% Ethanol: 2 minutes.
 - Distilled water: 5 minutes.
- Hematoxylin Staining: Stain with Hematoxylin for 5-10 minutes.
- Washing: Rinse in running tap water.
- Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.
- Bluing: Dip in Scott's tap water or an ammonia solution to "blue" the hematoxylin.
- Eosin Staining: Counterstain with Eosin for 1-2 minutes.
- Dehydration and Mounting:
 - 95% Ethanol: 2 changes, 2 minutes each.

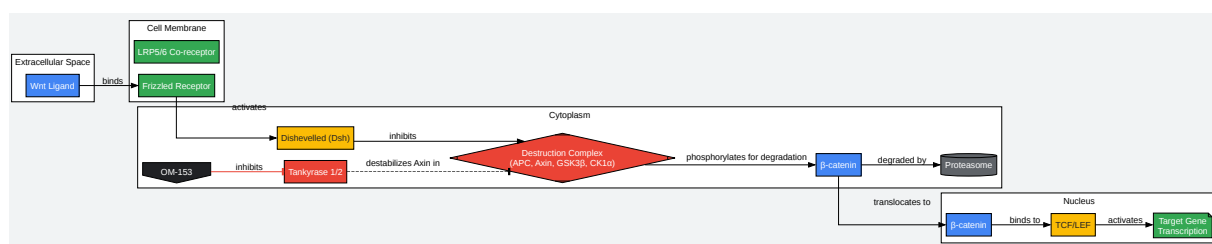
- 100% Ethanol: 2 changes, 2 minutes each.
- Xylene: 2 changes, 2 minutes each.
- Mount with a coverslip using a xylene-based mounting medium.

Immunofluorescence Staining of Mouse Intestine

This protocol provides a general workflow for immunofluorescence staining of intestinal tissue sections.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.
- Washing: Wash slides three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining: Stain nuclei with DAPI.
- Washing: Wash slides three times with PBS, protected from light.
- Mounting: Mount with an anti-fade mounting medium and a coverslip.
- Imaging: Visualize using a fluorescence or confocal microscope.

Visualizations



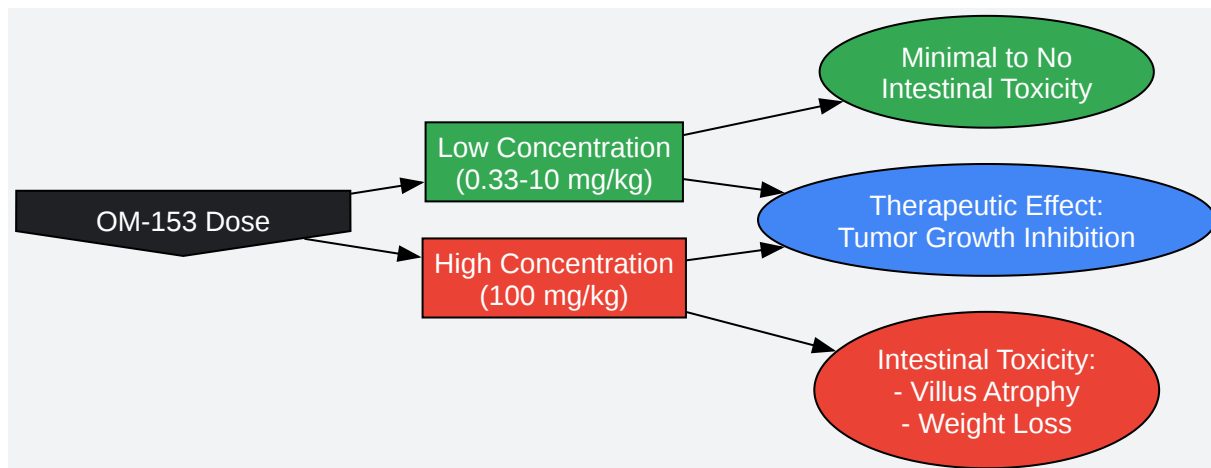
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Caption: WNT/β-catenin signaling pathway and the inhibitory action of **OM-153**.



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Caption: Troubleshooting workflow for unexpected in vivo intestinal toxicity.



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Caption: Logical relationship between **OM-153** dose, efficacy, and toxicity.

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